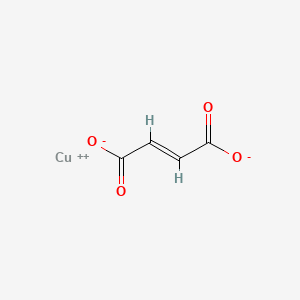

Copper(II) fumarate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

27405-89-6 |

|---|---|

Molecular Formula |

C4H2CuO4 |

Molecular Weight |

177.60 g/mol |

IUPAC Name |

copper;(E)-but-2-enedioate |

InChI |

InChI=1S/C4H4O4.Cu/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2/b2-1+; |

InChI Key |

FXGNPUJCPZJYKO-TYYBGVCCSA-L |

Isomeric SMILES |

C(=C/C(=O)[O-])\C(=O)[O-].[Cu+2] |

Canonical SMILES |

C(=CC(=O)[O-])C(=O)[O-].[Cu+2] |

Origin of Product |

United States |

Synthetic Methodologies and Crystallization Strategies for Copper Ii Fumarate

Solution-Phase Self-Assembly Techniques for Copper(II) Fumarate (B1241708) Complexes

Solution-phase self-assembly is a cornerstone technique for the synthesis of copper(II) fumarate complexes. This method relies on the spontaneous organization of copper(II) ions and fumarate ligands in a solution to form ordered structures. The process is driven by the formation of coordination bonds between the copper centers and the carboxylate groups of the fumarate dianion.

A common approach involves the direct reaction of a soluble copper(II) salt, such as copper(II) chloride dihydrate, with a source of fumarate ions, often disodium (B8443419) fumarate, in an aqueous solution. acs.org The resulting this compound may precipitate directly from the solution or can be crystallized through slow evaporation of the solvent. tandfonline.com The simplicity of this method allows for the straightforward synthesis of basic this compound compounds.

The versatility of solution-phase self-assembly is greatly enhanced by the introduction of additional molecular components, which can co-assemble with the copper(II) and fumarate ions to create more complex architectures. rsc.org For instance, the inclusion of ancillary ligands, such as N-donor heterocyclic compounds, can lead to the formation of mixed-ligand this compound complexes with unique structural and electronic properties. tandfonline.comtandfonline.com The self-assembly process in these multicomponent systems is a delicate interplay of coordination preferences, steric effects, and non-covalent interactions, such as hydrogen bonding and π-π stacking. tandfonline.com

The final structure obtained through solution-phase self-assembly is highly sensitive to the reaction conditions. Factors such as the concentration of reactants, the solvent system, temperature, and pH all play crucial roles in directing the assembly process and determining the dimensionality and topology of the final product. mdpi.com

Hydrothermal and Solvothermal Synthetic Routes to this compound Systems

Hydrothermal and solvothermal methods are powerful techniques for the synthesis of crystalline materials, including this compound complexes. These methods involve carrying out the synthesis in a closed system, typically a Teflon-lined stainless steel autoclave, at temperatures above the boiling point of the solvent. sapub.org The elevated temperature and pressure facilitate the dissolution of reactants and promote the growth of high-quality single crystals.

In a typical hydrothermal synthesis of a this compound complex, a copper(II) salt and fumaric acid (or a fumarate salt) are heated in water. mdpi.com The use of water as a solvent defines the process as hydrothermal. When other solvents, such as ethanol (B145695) or dimethylformamide, are used, the method is referred to as solvothermal. bhu.ac.inresearchgate.net These techniques have been successfully employed to synthesize a variety of metal-organic frameworks (MOFs), including those based on copper and fumarate. aaqr.org

The choice between hydrothermal and solvothermal methods can significantly influence the resulting product. The solvent not only acts as a medium for the reaction but can also participate in the coordination sphere of the metal ion or influence the solubility of the ligands and the resulting complex. bhu.ac.in For example, the use of different solvents can lead to the formation of this compound complexes with different crystal structures and dimensionalities.

A notable advantage of these methods is the ability to synthesize novel phases that are not accessible under ambient conditions. The high-temperature conditions can overcome kinetic barriers, leading to the formation of thermodynamically stable products. For instance, a columnar form of copper fumarate with dual-enzyme activity was synthesized using a hydrothermal method. lookchem.com

| Method | Reactants | Solvent | Temperature | Product | Reference |

| Hydrothermal | Copper(II) nitrate (B79036), Fumaric acid | Water | 180°C | CuO nanomaterials (pH-dependent) | mdpi.com |

| Hydrothermal | Copper(II) chloride, Fumaric acid, Ammonia (B1221849) | Water | 60°C | [Cu(C4H2O4)(NH3)2]n(H2O)n | acs.orgacs.org |

| Solvothermal | Copper(II) nitrate, Thiourea | Ethylenediamine | 130°C | Copper sulfide (B99878) microparticles | bhu.ac.in |

| Solvothermal | Copper(II) nitrate, 4,4'-dipyridylsulfide | Not Specified | Not Specified | {Cu(μ-4,4′-dps)2(H2O)22·2H2O}n | researchgate.net |

Influence of Reaction Parameters on this compound Product Formation

The synthesis of this compound is highly dependent on a variety of reaction parameters. Careful control of these factors is essential for directing the synthesis towards a desired product with specific structural features and properties.

Role of Copper Precursors and Counterions in this compound Synthesis

The choice of the copper(II) precursor salt can have a profound impact on the structure and morphology of the resulting this compound product. bhu.ac.inmdpi.com Different copper salts, such as copper(II) nitrate, copper(II) chloride, copper(II) acetate, and copper(II) sulfate, provide the same Cu(II) ion but introduce different counterions into the reaction mixture. mdpi.com These counterions can influence the reaction in several ways.

In some cases, the counterion can be directly involved in the formation of the final product's framework. Studies on the synthesis of HKUST-1, a well-known copper-based MOF, have shown that the choice of copper salt precursor (nitrate, sulfate, acetate, or chloride) significantly affects the yield, morphology, and physicochemical properties of the final material. mdpi.com No product was obtained when using copper(II) chloride under the specific solvothermal conditions of that study, highlighting the critical role of the precursor. mdpi.com

| Copper Precursor | Ancillary Ligand | Resulting Complex/Observation | Reference |

| Cu(NO3)2·3H2O | Aliskiren | Formation of a light blue solid identified as copper fumarate. | scielo.org.mx |

| CuCl2·2H2O | Ammonia | Formation of a 1-D polymeric chain, [Cu(μ-C4H2O4)(NH3)2]n(H2O)n. | acs.org |

| CuCl2·2H2O | 1,10-phenanthroline | Formation of a binuclear complex, [C14H11ClN2O3Cu]2. | tandfonline.com |

| Cu(OAc)2·H2O | Methylammonium chloride | Formation of (MA)4[Cu2Ac4Cl2]Cl2·2H2O. | mdpi.com |

| Cu(ClO4)2·6H2O | 4,4'-bipyridine | Formation of {Cu(bpy)2(H2O)22·2DMA}n. | mdpi.com |

Ligand Modulators and Ancillary Donors in this compound Coordination

For example, the reaction of copper(II) chloride with disodium fumarate in the presence of ammonia leads to a one-dimensional (1D) polymeric chain where ammonia molecules coordinate to the copper centers. acs.org In another instance, the use of 2,2'-bipyridine (B1663995) as an ancillary ligand resulted in a binuclear this compound complex where the bipyridine ligands chelate to the copper ions. tandfonline.com The presence of these ancillary ligands can prevent the formation of highly extended, three-dimensional (3D) networks by blocking coordination sites, often leading to the formation of discrete polynuclear complexes or lower-dimensional (1D or 2D) coordination polymers. tandfonline.comresearchgate.net

The choice of the ancillary ligand, including its size, shape, and donor atom arrangement, plays a crucial role in determining the final structure. mdpi.com For example, the use of 5,5'-dimethyl-2,2'-bipyridine with this compound resulted in a two-dimensional coordination polymer. researchgate.net The interplay between the fumarate bridge and the ancillary ligands dictates the final supramolecular architecture.

| Ancillary Ligand | Copper Precursor | Resulting Complex | Dimensionality | Reference |

| Ammonia | CuCl2·2H2O | [Cu(μ-C4H2O4)(NH3)2]n(H2O)n | 1D | acs.org |

| 1,10-phenanthroline | CuCl2·2H2O | [C14H11ClN2O3Cu]2 | 0D (Binuclear) | tandfonline.com |

| 2,2'-bipyridine | CuCl2·2H2O | [Cu2(C4H2O4)2(bipy)2(H2O)3]·3H2O | 0D (Binuclear) | tandfonline.com |

| Monoethanolamine | Copper hydroxy carbonate | [Cu(Fum)·2MEA]·H2O | 1D (Polymeric) | rjeid.com |

| 5,5'-dimethyl-2,2'-bipyridine | Not Specified | [[Cu(fum)(dmb)]·H2O]n | 2D | researchgate.net |

Solvent Effects and pH Conditions in this compound Crystallization

The solvent system and the pH of the reaction medium are critical parameters that exert significant control over the crystallization of this compound complexes. The solvent can influence the solubility of the reactants, the stability of the resulting complex, and the kinetics of crystal growth. nih.gov In some cases, solvent molecules can directly coordinate to the copper(II) ion, becoming part of the final structure and influencing its dimensionality. mdpi.com For example, the use of coordinating solvents like dimethyl sulfoxide (B87167) (DMSO) can lead to different architectures compared to reactions carried out in non-coordinating solvents. mdpi.com

The pH of the solution plays a pivotal role, particularly because the protonation state of fumaric acid is pH-dependent. At low pH, fumaric acid exists predominantly as the neutral H2fum molecule, while at higher pH, it deprotonates to form Hfum⁻ and the fully deprotonated fumarate dianion, fum²⁻. The coordination ability of the ligand is thus directly tied to the pH.

Furthermore, the pH can influence the hydrolysis of the copper(II) ion, potentially leading to the formation of hydroxo-bridged copper clusters that can be incorporated into the final structure. acs.org Studies on related copper carboxylate systems have demonstrated that varying the pH can lead to the formation of complexes with different nuclearities and dimensionalities, ranging from discrete mononuclear species at lower pH to extended networks at higher pH values. acs.orgchemrxiv.org For instance, in the synthesis of copper(II) benzoate (B1203000) complexes with 4,4'-bipyridine, a zero-dimensional (0D) structure was formed at a pH of 5.5, while a two-dimensional (2D) network was obtained at a pH of 8.0. acs.org

Directed Synthesis of Specific this compound Architectures

The directed synthesis of this compound complexes with specific, predetermined architectures is a major goal in the field of crystal engineering. Achieving this requires a deep understanding of the interplay between the various synthetic parameters discussed above. By carefully manipulating these factors, it is possible to guide the self-assembly process towards a desired structural outcome.

For example, to synthesize a one-dimensional chain-like structure, one might employ a bulky ancillary ligand that blocks coordination sites on the copper(II) ion, preventing the formation of higher-dimensional networks. tandfonline.com Conversely, to promote the formation of a three-dimensional metal-organic framework, one would typically avoid strongly coordinating ancillary ligands and use conditions, such as those found in solvothermal synthesis, that favor the formation of extended structures. aaqr.org

The choice of solvent can also be used to direct the synthesis. A coordinating solvent might lead to a lower-dimensional structure by competing with the fumarate ligand for coordination sites, while a non-coordinating solvent would favor the bridging action of the fumarate and the formation of a more extended network. mdpi.com

The pH of the reaction is another powerful tool for directing the synthesis. By controlling the pH, one can control the deprotonation state of the fumaric acid and the potential for the formation of hydroxo-bridged copper clusters, both of which will have a significant impact on the final structure. acs.org The synthesis of a columnar copper fumarate with specific enzymatic properties through a hydrothermal method at a controlled pH is a prime example of directed synthesis. lookchem.com

Ultimately, the directed synthesis of specific this compound architectures relies on a rational design approach where the choice of copper precursor, the use and nature of ancillary ligands, the solvent system, and the pH are all carefully considered and controlled to achieve the desired structural outcome.

Structural Elucidation and Coordination Chemistry of Copper Ii Fumarate

Single-Crystal X-ray Diffraction Analysis of Copper(II) Fumarate (B1241708) Compounds

Determination of Unit Cell Parameters and Space Groups

The foundational crystallographic data, including unit cell parameters and space groups, have been established for several copper(II) fumarate compounds through single-crystal X-ray diffraction. For example, a this compound complex synthesized with 2,2'-bipyridine (B1663995), denoted as [Cu2(fum)(bipy)4][fum]·12H2O, was found to crystallize in the triclinic space group P1. researchgate.net Its unit cell dimensions were determined to be a = 1.0697(2) nm, b = 1.2820(2) nm, and c = 1.0470(3) nm, with angles α = 101.88(2)°, β = 101.93(2)°, and γ = 79.41(1)°. researchgate.net

Another notable example, a polymeric this compound complex with 4,4'-dimethyl-2,2'-bipyridine, [Cu(C4H2O4)(C12H12N2)(H2O)]n, forms a neutral polymeric chain structure. researchgate.net The fumarate ligands in this compound link the copper atoms, and these chains are further interconnected by hydrogen bonds. researchgate.net

Table 1: Unit Cell Parameters for a Selected this compound Compound

| Compound | Formula | Crystal System | Space Group | a (nm) | b (nm) | c (nm) | α (°) | β (°) | γ (°) |

| This compound with 2,2'-bipyridine | [Cu2(fum)(bipy)4][fum]·12H2O | Triclinic | P1 | 1.0697(2) | 1.2820(2) | 1.0470(3) | 101.88(2) | 101.93(2) | 79.41(1) |

Molecular and Supramolecular Architecture

The molecular architecture of this compound complexes often involves the self-assembly of individual units into extended structures. These can range from one-dimensional chains to more complex three-dimensional networks, frequently held together by hydrogen bonds. niscair.res.ingla.ac.uk In many instances, the fumarate ligand acts as a bridge, connecting copper centers to form coordination polymers. x-mol.comnih.gov

Copper(II) Coordination Environments in Fumarate Complexes

The copper(II) ion in fumarate complexes is known to adopt a variety of coordination geometries, largely influenced by the surrounding ligands. nih.gov These geometries are key to understanding the chemical and physical properties of the complexes.

Square Planar, Square Pyramidal, and Octahedral Geometries

Common coordination geometries for copper(II) include square planar, square pyramidal, and octahedral arrangements. researchgate.netmdpi.com In a binuclear this compound complex with 2,2'-bipyridine, both copper atoms assume a square pyramidal coordination. tandfonline.comresearchgate.net The electronic reflectance spectra of some solid-state this compound complexes also suggest a square pyramidal coordination environment around the copper(II) atoms. researchgate.net

The unique copper(II) ion in the polymeric complex [Cu(C4H2O4)(C12H12N2)(H2O)]n exhibits a distorted octahedral coordination geometry. researchgate.net This geometry is defined by three oxygen atoms from two different fumarate ligands, two nitrogen atoms from the chelating dmbpy ligand, and one water molecule. researchgate.net

Distorted Trigonal Bipyramidal Configurations

A less common, yet significant, coordination geometry observed in this compound complexes is the distorted trigonal bipyramidal configuration. science.govnih.gov In the complex [Cu2(fum)(bipy)4][fum]·12H2O, two copper(II) atoms are bridged by a fumarate group, and each copper atom is coordinated to two 2,2'-bipyridine molecules, resulting in a distorted trigonal bipyramidal geometry. researchgate.net This five-coordinate geometry is also seen in other copper(II) complexes with polydentate N-donor ligands. nih.gov The distortion from an ideal trigonal bipyramidal geometry can be quantified by the structural parameter τ, which was found to be 0.74 for a similar copper(II) complex. researchgate.net

Fumarate Ligand Coordination Modes

The fumarate ligand, with its two carboxylate groups, is a versatile connector, capable of adopting various coordination modes in copper(II) complexes. tandfonline.commdpi.com In the binuclear complex [Cu2(C4H2O4)2(bipy)2(H2O)3]·3H2O, the fumarate groups display different coordination modes. One fumarate group bridges two copper(II) ions, while another coordinates terminally to a single copper(II) atom, leaving one carboxyl group uncoordinated. tandfonline.com

In the polymeric structure of [Cu(C4H2O4)(C12H12N2)(H2O)]n, the fumarate ligands exhibit two distinct coordination modes: bis-bidentate-chelating and bis-mono-O-carboxylate bridging. researchgate.net In another instance, two copper(II) atoms are bridged by a fumarate group, showcasing its ability to form dimeric units. researchgate.net This flexibility in coordination is a key factor contributing to the diverse structural chemistry of copper(II) fumarates.

Intermolecular Interactions and Crystal Packing

Hydrogen Bonding Networks (O-H···O, N-H···O, C-H···O)

Hydrogen bonds are fundamental to the crystal engineering of this compound coordination polymers, creating robust networks that link individual complex units. These interactions are categorized by the nature of the donor and acceptor atoms, with O-H···O, N-H···O, and C-H···O bonds being particularly significant in defining the structural landscape.

O-H···O Interactions: These are the most prevalent type of hydrogen bonds in hydrated this compound complexes. They typically involve coordinated water molecules, lattice water molecules, and the carboxylate oxygen atoms of the fumarate ligand. For instance, in the binuclear complex [Cu₂(C₄H₂O₄)₂(bipy)₂(H₂O)₃]·3H₂O, an extensive hydrogen-bonding network is a defining feature of the crystal structure tandfonline.com. A notable interaction occurs between an uncoordinated carboxyl group oxygen atom and a coordinated water molecule of a neighboring complex, with an O···O distance of 2.744 Å tandfonline.com. Similarly, strong hydrogen bonds are observed between the uncoordinated oxygen atoms of a terminal fumarate group and lattice water molecules, with distances of 2.681 Å and 2.786 Å, which are believed to be responsible for the disorder observed in that fumarate group tandfonline.com. In other structures, intermolecular hydrogen bonding between carboxyl groups and water molecules is also observed, with O···O distances around 2.681 Å tandfonline.com. These interactions effectively link dinuclear units or polymeric chains, extending the structure into higher dimensions.

Table 1: Examples of Hydrogen Bond Distances in this compound Complexes

| Interaction Type | Donor | Acceptor | Distance (Å) | Reference Complex |

|---|---|---|---|---|

| O-H···O | Coordinated Water (O5) | Uncoordinated Carboxyl (O11) | 2.744 | [Cu₂(fum)₂(bipy)₂(H₂O)₃]·3H₂O tandfonline.com |

| O-H···O | Lattice Water (OW2) | Terminal Fumarate (O9B) | 2.681 | [Cu₂(fum)₂(bipy)₂(H₂O)₃]·3H₂O tandfonline.com |

| O-H···O | Carboxyl Group (O2) | Lattice Water (O3) | 2.681 | Binuclear Fumarate Complex with 1,10-phenanthroline tandfonline.com |

| C-H···O | Phenanthroline (C1) | Lattice Water (O3) | 3.204 | Binuclear Fumarate Complex with 1,10-phenanthroline tandfonline.com |

π-π Stacking and C-H···π Interactions

When aromatic co-ligands such as 2,2'-bipyridine (bipy) or 1,10-phenanthroline (phen) are incorporated into this compound structures, non-covalent interactions involving π-systems become a dominant force in the supramolecular assembly.

C-H···π Interactions: These are a form of hydrogen bond where a C-H bond acts as the donor and a π-system (an aromatic ring) acts as the acceptor. These "edge-to-face" interactions contribute to the stability of the crystal lattice. In some structures, C-H groups from one ligand can be positioned towards the π-cloud of an aromatic ring on an adjacent molecule, helping to lock the components into a well-defined three-dimensional array. In a binuclear this compound complex, the close stacking of phenanthroline rings results in a carbon atom (C5B) of one phen ring being positioned towards the sixth coordination site of an adjacent copper atom, with a potential contact interaction suggested by the O2···C5B distance of 3.374 Å tandfonline.com. Such contacts can be considered a repulsive interaction that causes significant distortion in the coordination geometry tandfonline.com.

Table 2: Parameters of π-Interactions in this compound Complexes

| Interaction Type | Participating Groups | Centroid-to-Centroid Distance (Å) | Reference Complex |

|---|---|---|---|

| π-π Stacking | Parallel Bipyridine Rings | 3.46 | [Cu₂(fum)₂(bipy)₂(H₂O)₃]·3H₂O tandfonline.com |

| π-π Stacking | Overlapping Phenanthroline Rings | 3.43 | Binuclear Fumarate Complex with 1,10-phenanthroline tandfonline.com |

| C-H···π (Contact) | Carboxyl Oxygen (O2) and Phenanthroline Carbon (C5B) | 3.374 (Interatomic Distance) | Binuclear Fumarate Complex with 1,10-phenanthroline tandfonline.com |

Role of Lattice Solvent Molecules in Supramolecular Assembly

Lattice solvent molecules, most commonly water, are not passive occupants of crystal voids but are active participants in the construction of the supramolecular framework of this compound complexes. Through hydrogen bonding, these molecules act as "supramolecular glue," connecting coordination polymers, layers, or discrete complexes that would otherwise be isolated.

Spectroscopic Characterization and Electronic Structure of Copper Ii Fumarate

Electronic Spectroscopy

Electronic spectroscopy, particularly in the UV-Visible (UV-Vis) range, provides key information about the d-orbital splitting and electronic transitions within the copper(II) ion, which are influenced by its coordination geometry.

The electronic spectra of copper(II) (d⁹) complexes are generally characterized by two main features: relatively weak d-d transitions in the visible or near-infrared (NIR) region and intense charge-transfer (CT) bands in the UV region. nih.govdiva-portal.org

For copper(II) fumarate (B1241708) and its derivatives, solid-state electronic reflectance spectra or solution absorption spectra typically display a broad, asymmetric band in the visible region. researchgate.netrsc.org For example, a Cu(II) complex with a thiocarbonohydrazone ligand and fumarate as a counter-ion shows a broad band in the visible region around 580 nm. rsc.org This band is characteristic of d-d transitions in a distorted octahedral or square pyramidal environment around the Cu(II) center. ias.ac.inrsc.orgmdpi.com

| Complex Type | Absorption Maximum (λ_max) | Assignment | Reference |

| General Cu(II) Carboxylates | 580 - 700 nm | d-d transitions | rsc.orgresearchgate.net |

| General Cu(II) Carboxylates | 240 - 280 nm | Ligand-to-Metal Charge Transfer (LMCT) | nih.gov |

| [Cu₂(fum)(bipy)₄][fum]·12H₂O | ~680 nm | d-d transition | researchgate.netsioc-journal.cn |

This table is interactive. Users can sort and filter the data.

The broad absorption band observed in the visible spectrum of many copper(II) complexes arises from the superposition of several possible d-d transitions. For a Cu(II) ion in a distorted octahedral (D₄h) geometry, the single d-d transition of the regular octahedron (²E_g → ²T₂g) splits into multiple transitions. rsc.org The specific energies of these transitions depend on the extent of the distortion and the coordination geometry.

In an axially elongated octahedral or square pyramidal environment, the d_x²-y² orbital is typically the highest in energy and contains the unpaired electron. The observed visible band can thus be assigned to transitions from the filled d-orbitals (d_z², d_xy, d_xz, d_yz) to the singly occupied d_x²-y² orbital. For a Cu(II) complex in a distorted octahedral geometry, the visible band at 580 nm has been assigned to the ²E_g → ²T₂g transition. rsc.org

In complexes with a trigonal bipyramidal geometry, the electronic reflectance spectrum suggests different d-d transitions. researchgate.net Time-dependent density functional theory (TD-DFT) calculations can be used to correlate the experimentally observed UV-Vis absorption spectra with specific electronic transitions, providing a more detailed understanding of the electronic structure. ias.ac.in The intense UV bands are assigned to LMCT transitions, which are significantly more allowed and therefore have higher molar absorptivities than the parity-forbidden d-d transitions. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly effective technique for studying paramagnetic species like copper(II), which has a d⁹ electron configuration with one unpaired electron. libretexts.orgnih.gov The EPR spectrum provides detailed information on the geometry and electronic ground state of the Cu(II) center. acs.orgmdpi.com

Cu(II) complexes typically exhibit anisotropic EPR spectra from which the principal components of the g-tensor (g_x, g_y, g_z) can be extracted. For axially symmetric systems, these are denoted as g_∥ (parallel) and g_⊥ (perpendicular). The relationship between these values is indicative of the electronic ground state.

For most copper(II) fumarate complexes and related carboxylates with elongated octahedral or square pyramidal geometries, the observed pattern is g_∥ > g_⊥ > g_e (where g_e ≈ 2.0023 is the free electron g-value). mdpi.com This pattern is characteristic of a d_x²-y² ground state, where the unpaired electron resides in the d_x²-y² orbital. mdpi.comlibretexts.org For instance, a Cu(II)-thiocarbonohydrazone fumarate complex displayed an axial spectrum with g_∥ = 2.13 and g_⊥ = 2.06, consistent with a distorted octahedral geometry. rsc.org In contrast, a rhombic spectrum (g_z > g_y > g_x) can also suggest a d_x²-y² ground state, while a pattern of g_⊥ > g_∥ indicates a d_z² ground state, often found in compressed octahedral or trigonal bipyramidal geometries. mdpi.comacs.org

The EPR spectra can also show hyperfine splitting due to the interaction of the unpaired electron with the copper nucleus (I = 3/2), which splits the signal into four lines. libretexts.org

| Complex Type | g∥ | g_⊥ | Ground State | Geometry | Reference |

| Cu(II)-thiocarbonohydrazone fumarate | 2.13 | 2.06 | d_x²-y² | Distorted Octahedral | rsc.org |

| General Axial Cu(II) Complex | > 2.10 | > 2.03 | d_x²-y² | Elongated Octahedral / Square Pyramidal | mdpi.comlibretexts.org |

| [Cu₂(Indo)₄(DMF)₂] | 2.344 | 2.067 | - | Dinuclear Paddle-wheel | acs.org |

This table is interactive. Users can sort and filter the data.

These EPR parameters are crucial for characterizing the magnetic properties and the precise electronic environment of the copper(II) ion within the fumarate complex. researchgate.netacs.org

Characterization of Copper(II) Spin States

The characterization of spin states in this compound and related complexes is primarily accomplished through Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy. For a magnetically isolated Cu(II) ion, the d⁹ configuration results in a single unpaired electron, yielding a total spin state of S = 1/2. EPR spectroscopy of such systems allows for the determination of the geometry and electronic ground state. libretexts.orgacs.org The spectra are typically anisotropic, characterized by different g-factor values (g∥ and g⊥), which can indicate whether the complex has, for example, an elongated octahedral or a trigonal bipyramidal geometry. libretexts.orgacs.org

In multinuclear copper complexes, where fumarate acts as a bridging ligand, magnetic coupling between the Cu(II) centers can lead to different total spin states. In a study of a copper(II) complex with fumaric acid residues, ESR spectra at low temperatures (below 8–10 K) showed evidence of transitions to a higher spin state of S = 3/2. nih.govacs.org This transition is a hallmark of ferromagnetic coupling between the copper ions. nih.govacs.org The S = 3/2 state is characterized in the ESR spectra by a distinctive splitting pattern. nih.govacs.org

The analysis of EPR spectra for Cu(II) complexes can be complex but provides significant insight. For instance, in a Cu(II) complex with orthorhombic symmetry, anisotropic g-values (g₁, g₂, g₃) are observed. dtic.mil In axially symmetric complexes, the relationship between g∥ and g⊥ helps to describe the electronic ground state. acs.orgethz.ch

Table 1: Representative EPR g-Factors for this compound and Related Complexes

| Complex | g-Factors | Inferred Geometry/Spin State | Reference |

|---|---|---|---|

| This compound dihydrate | g_avg = 2.09 | Isotropic (from Curie-Weiss fit) | dtic.mil |

| Copper(II) complex with fumaric acid residues | g₁ = 2.256, g₂ = 2.179, g₃ = 2.148, g₄ = 2.071 (at room temp) | Transition to S = 3/2 at low temp | nih.govacs.org |

| [Cu(μ-C₄H₂O₄)(NH₃)₂]n(H₂O)n | Not explicitly stated, but magnetic data indicates S = 1/2 local spins | Distorted square pyramidal | acs.org |

Analysis of Magnetic Exchange Interactions

The fumarate ligand, acting as a bridge between two or more copper(II) centers, mediates magnetic exchange interactions, which can be either ferromagnetic (aligning the electron spins in parallel) or antiferromagnetic (aligning them anti-parallel). The nature and strength of this interaction are highly dependent on the specific coordination mode of the fumarate bridge and the resulting geometry of the complex.

Several studies have reported the presence of weak ferromagnetic interactions in fumarate-bridged copper(II) complexes. In a one-dimensional polymeric chain of [Cu(μ-C₄H₂O₄)(NH₃)₂]n(H₂O)n, a dominant ferromagnetic interaction was observed. acs.org Analysis using an alternating ferro- and antiferromagnetic chain model yielded exchange coupling parameters of J_F = +12 cm⁻¹ and J_AF = -3.8 cm⁻¹. Similarly, studies on this compound dihydrate showed ferromagnetic behavior, with a positive Curie-Weiss constant (θ = +3.2 K) and an exchange coupling constant of J = +1.15 cm⁻¹ based on a two-dimensional square lattice model. dtic.mil A weak ferromagnetic interaction has also been noted in a bimetallic this compound complex containing 2,2'-bipyridine (B1663995). researchgate.netsioc-journal.cn

The mechanism of exchange is sensitive to structural details. For instance, carboxylate bridges can facilitate ferromagnetic coupling through a spin-polarization mechanism via σ bonds, while superexchange through π orbitals often leads to antiferromagnetic coupling. nih.gov In contrast to the ferromagnetic coupling often seen with fumarate, other dicarboxylate ligands like terephthalate (B1205515) can mediate antiferromagnetic interactions in different structural arrangements. acs.orgcapes.gov.br The strength and sign of the coupling are crucial in determining the ground state and magnetic properties of the material. mdpi.comcapes.gov.bracs.org

Table 2: Magnetic Exchange Parameters for this compound Complexes

| Complex | Magnetic Interaction Type | Exchange Coupling Constant (J) | Curie-Weiss Constant (θ) | Reference |

|---|---|---|---|---|

| [Cu(μ-C₄H₂O₄)(NH₃)₂]n(H₂O)n | Dominantly Ferromagnetic | J_F = +12 cm⁻¹, J_AF = -3.8 cm⁻¹ | Not reported | acs.org |

| This compound dihydrate | Ferromagnetic | +1.15 cm⁻¹ | +3.2 K | dtic.mil |

| [Cu₂(fum)(bipy)₄][fum]·12H₂O | Weak Ferromagnetic | Not quantified | Not reported | researchgate.netsioc-journal.cn |

| Copper(II) complex with fumaric acid residues | Ferromagnetic | Not explicitly stated, but positive deviation from Curie-Weiss law observed | Not reported | nih.govacs.org |

Nuclear Magnetic Resonance (NMR) Diffusion Studies for Solution Stability

The study of this compound in solution using Nuclear Magnetic Resonance (NMR) techniques, particularly for assessing stability via diffusion studies like DOSY (Diffusion-Ordered Spectroscopy), is exceptionally challenging. The paramagnetic nature of the Cu(II) ion (S = 1/2) is the primary obstacle. Paramagnetic centers induce very rapid relaxation of nearby nuclear spins, a phenomenon known as paramagnetic relaxation enhancement (PRE). nih.govcopernicus.org This rapid relaxation leads to extreme broadening of NMR signals, often rendering them undetectable or "uninformative". nih.gov

Research on other paramagnetic copper(II) complexes confirms this difficulty. Studies attempting to record solution NMR of various Cu(II) complexes reported that the strong relaxation source affects all ligand resonance signals, whether near or far from the paramagnetic center, making analysis difficult or impossible. nih.gov While some specialized paramagnetic NMR techniques can be applied to certain systems, often involving weakly or strongly coupled binuclear centers which can paradoxically lead to sharper signals, these are not standard diffusion studies. nih.govacs.orgacs.org

Table 3: Challenges and Alternatives for Solution Stability Studies of this compound

| Method | Applicability to this compound in Solution | Reason/Comment | Reference |

|---|---|---|---|

| Solution NMR (¹H, ¹³C, DOSY) | Very Low / Not Feasible | The paramagnetic Cu(II) ion causes severe broadening of NMR signals due to paramagnetic relaxation enhancement (PRE), making spectra uninformative. | nih.govnih.gov |

| Solid-State NMR | High (for solid material) | A viable technique for structural characterization of the solid compound, bypassing the issues of solution dynamics and relaxation. | nih.govrsc.org |

| UV-Vis Spectroscopy | Moderate | Can monitor changes in the coordination environment in solution, but provides less direct structural or stability information than NMR. | uio.no |

| X-ray Absorption Spectroscopy (XAS) | High | Can provide detailed information about the local coordination environment and structure of the complex in solution. | N/A for fumarate, but used for other Cu(II) carboxylates. |

Compound Index

Computational Chemistry and Theoretical Modeling of Copper Ii Fumarate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating metal complexes due to its favorable balance of accuracy and computational cost. DFT methods are employed to model various aspects of Copper(II) fumarate (B1241708), from its basic geometry to its complex electronic behavior and interactions.

A fundamental step in the computational analysis of Copper(II) fumarate is geometry optimization. This process uses DFT methods, often with hybrid functionals like B3LYP, to find the lowest energy (most stable) three-dimensional structure of the molecule. The calculated structural parameters, such as bond lengths and angles within the coordination sphere of the copper ion, are then compared with experimental data, typically obtained from single-crystal X-ray diffraction. researchgate.net

This correlation serves as a crucial validation of the chosen computational method. A strong agreement between the theoretical and experimental values indicates that the level of theory is appropriate for accurately describing the system. For fumarate-bridged coordination polymers, DFT calculations have demonstrated a high degree of correlation between the optimized geometry and the crystallographic data. researchgate.net Any discrepancies can often be attributed to the fact that calculations are typically performed on an isolated molecule in the gaseous phase, whereas experimental data reflects the solid state where intermolecular forces and crystal packing effects are present.

Table 1: Illustrative Comparison of Key Structural Parameters for a Metal-Fumarate Complex This table is a representative example based on typical findings for similar fumarate-bridged coordination polymers and does not represent actual published data for this compound.

| Parameter | Experimental (X-ray) Value (Å) | Calculated (DFT) Value (Å) | Difference (%) |

|---|---|---|---|

| Metal-Oxygen (carboxylate) Bond Length | 2.050 | 2.065 | +0.73% |

| Metal-Aqua Ligand Bond Length | 2.150 | 2.170 | +0.93% |

| C=O Bond Length | 1.250 | 1.245 | -0.40% |

| C-O Bond Length | 1.270 | 1.278 | +0.63% |

The electronic properties of this compound are critical to understanding its reactivity and stability. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netresearchgate.net For copper complexes, the HOMO is often localized on the ligands, while the LUMO may have significant metal character, influencing the charge transfer properties of the compound. ufs.ac.za

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution across the molecule. researchgate.netnih.gov The MEP map uses a color scale to denote different electrostatic potential values, where red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, and blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. nih.gov For this compound, the MEP would highlight the negative potential around the carboxylate oxygen atoms and a positive potential near the copper ion and hydrogen atoms.

Charge distribution analysis, using methods like Natural Bond Orbital (NBO) analysis, quantifies the charge on each atom, providing a more detailed picture of the electronic structure and the extent of charge transfer between the copper ion and the fumarate ligand.

The supramolecular structure of this compound in the solid state is governed by a network of non-covalent interactions. The Non-Covalent Interaction (NCI) plot method is a powerful tool for visualizing these interactions in real space. rsc.org It is based on the electron density and its reduced density gradient, generating surfaces that highlight regions of hydrogen bonding, van der Waals forces, and steric repulsion. These surfaces are typically color-coded to indicate the strength and type of interaction.

The Quantum Theory of Atoms in Molecules (QTAIM) offers a quantitative analysis of these interactions. researchgate.netresearchgate.net QTAIM defines atomic basins and analyzes the topology of the electron density at critical points. The presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. The properties at the BCP, such as the electron density and its Laplacian, can be used to classify the interaction as either a shared covalent bond or a closed-shell interaction, typical of hydrogen bonds and van der Waals contacts. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying the excited states of molecules and predicting their electronic absorption spectra. researchgate.netmdpi.com For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) in its UV-Vis spectrum. These calculations provide insights into the nature of the electronic transitions, such as whether they are d-d transitions localized on the copper ion, ligand-to-metal charge transfer (LMCT), or intra-ligand (π→π*) transitions. ufs.ac.zamdpi.com By comparing the theoretically predicted spectrum with experimental data, a detailed assignment of the absorption bands can be achieved, leading to a deeper understanding of the compound's photophysical properties. researchgate.net

Density of States (DOS) plots provide a detailed picture of the molecular orbital composition. A total DOS plot illustrates the distribution of molecular orbital energy levels within the molecule. researchgate.net More informatively, partial DOS (PDOS) or projected DOS plots decompose the total DOS into contributions from individual atoms or molecular fragments (e.g., the Cu(II) ion, the carboxylate groups, the carbon backbone of the fumarate). researchgate.net This analysis reveals which fragments contribute to specific regions of the molecular orbital diagram, such as the HOMO and LUMO. For metal-organic frameworks and coordination polymers, DOS plots are essential for understanding the electronic band structure and identifying the roles of the metal centers and organic linkers in determining the material's electronic properties. uoregon.edunih.gov

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a versatile method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comresearchgate.netresearchgate.net The Hirshfeld surface is a three-dimensional surface defined around a molecule, where the surface is located at the point where the electron contribution from the molecule is equal to the contribution from all other molecules in the crystal.

The surface can be mapped with various properties, most commonly d_norm, which is a normalized contact distance. The d_norm surface displays a color scale where red spots indicate intermolecular contacts that are shorter than the van der Waals radii (e.g., strong hydrogen bonds), white regions represent contacts approximately equal to the van der Waals radii, and blue regions show contacts that are longer. researchgate.net

Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Copper(II) Carboxylate Complex This table illustrates typical quantitative data obtained from fingerprint plots for similar copper complexes and does not represent actual published data for this compound.

| Interaction Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| O···H / H···O | 44.5% |

| H···H | 35.0% |

| C···H / H···C | 14.0% |

| C···C | 3.5% |

| Other | 3.0% |

Quantification of Intermolecular Interaction Contributions to Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by a complex network of intermolecular interactions. Computational methods, particularly those based on Density Functional Theory (DFT), are employed to dissect and quantify these interactions. Hirshfeld surface analysis is a prominent technique used to visualize and analyze intermolecular contacts in crystalline solids. This method maps various properties onto a unique molecular surface, providing a detailed picture of the crystal environment.

While specific studies quantifying these interactions for pure this compound are not available, research on analogous structures, such as a fumarate-bridged Cobalt(II) coordination polymer, provides insight into the typical interactions that stabilize such metal-organic frameworks. researchgate.net In this related compound, the crystal structure is stabilized by a combination of hydrogen bonds and van der Waals forces. researchgate.net The analysis of its crystal packing reveals the relative importance of various intermolecular contacts.

Table 1: Percentage Contributions of Intermolecular Contacts in a Fumarate-Bridged Co(II) Coordination Polymer (as an analogue for this compound)

| Intermolecular Contact Type | Contribution (%) |

|---|---|

| H···H | 42.6 |

| O···H / H···O | 26.6 |

| C···H / H···C | 15.6 |

| Co···H / H···Co | 4.8 |

| C···C | 3.8 |

| O···C / C···O | 2.5 |

| Co···O / O···Co | 2.0 |

| Co···C / C···Co | 1.6 |

Data derived from a study on a structurally similar fumarate-bridged Co(II) coordination polymer as a representative example. researchgate.net

This quantitative breakdown demonstrates that hydrogen-hydrogen, oxygen-hydrogen, and carbon-hydrogen contacts are the most significant contributors to the stability of the crystal lattice in these types of fumarate-bridged structures.

Theoretical Studies on Non-Linear Optical Properties

Non-linear optical (NLO) materials are of significant interest for applications in photonics and telecommunications. The NLO response of a material originates from its molecular structure and electronic properties. Computational methods, particularly DFT, are crucial for predicting and understanding the NLO behavior of molecules by calculating properties such as the first-order hyperpolarizability (β₀), which is a measure of the second-order NLO response.

Theoretical calculations can screen potential NLO materials and provide insights into structure-property relationships. A high hyperpolarizability value, often compared against a standard reference material like urea, suggests that a compound may have significant NLO activity.

While theoretical NLO studies specifically on this compound are not documented in the available literature, DFT calculations have been performed on analogous fumarate-bridged coordination polymers. For a related Cobalt(II) fumarate polymer, the static first hyperpolarizability was calculated to be significantly larger than that of urea, indicating its potential as an NLO material. researchgate.net The calculation of properties such as molecular electrostatic potential (MEP), highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) helps in understanding the charge distribution and electronic transitions that give rise to NLO properties. researchgate.net

Table 2: Calculated Theoretical Non-Linear Optical Properties of a Fumarate-Bridged Co(II) Polymer (as an analogue for this compound)

| Compound | Calculated Property | Value (esu) | Comparison to Standard |

|---|---|---|---|

| Fumarate-Bridged Co(II) Polymer | First Hyperpolarizability (β₀) | 3.276 × 10⁻³⁰ | 9 times that of Urea |

Data derived from a DFT study on a structurally similar fumarate-bridged Co(II) coordination polymer as a representative example. researchgate.net

This theoretical finding suggests that metal-organic frameworks based on fumarate ligands are a promising class of materials for NLO applications. The combination of the metal center and the conjugated organic ligand can lead to enhanced electronic responses, which are essential for developing new optical technologies. researchgate.net

Functional Properties and Advanced Applications of Copper Ii Fumarate in Materials Science

Metal-Organic Frameworks (MOFs) and Coordination Polymers for Gas Adsorption and Separation

Microporosity and Pore Structure Engineering

The microporosity of copper(II) fumarate-based MOFs is a critical feature for gas adsorption. These frameworks are designed to have permanent pore space after the removal of guest solvent molecules. nih.govbohrium.com The structure typically features uniformly sized pores and channels, a characteristic that is highly desirable for selective adsorption applications. scispace.com

Pore structure engineering in these materials can be achieved through several strategies. The choice of synthesis conditions can influence the final crystal structure and porosity. researchgate.net Furthermore, the concept of framework interpenetration, where multiple identical frameworks grow through one another, can significantly alter the pore dimensions and improve structural stability. nih.govresearchgate.net This catenation can lead to materials with high surface areas and large pore volumes, which are advantageous for gas adsorption. nih.govresearchgate.net The goal of pore engineering is often to create a hierarchical structure with mesopores that facilitate gas diffusion and micropores that provide a high volume for adsorption. nih.gov By carefully selecting and modifying the building blocks, it is possible to create MOFs with tailored pore environments optimized for specific gas separation tasks. rsc.orguva.nl

Adsorption Capacities for Small Molecules (e.g., CH4, CO2, Acetylenes, Alkenes, Alkanes, Amines)

This compound-based MOFs and related copper dicarboxylate frameworks exhibit significant adsorption capacities for a variety of small gas molecules. The presence of open metal sites and the specific chemical environment of the pores play a crucial role in their performance. rsc.org For example, a microporous copper(II) fumarate (B1241708) material has been shown to adsorb notable quantities of carbon dioxide (CO₂) and methane (B114726) (CH₄). One study reported a maximum adsorption capacity of 10.4 mmol/g for CO₂ and 5.2 mmol/g for CH₄ at 303.15 K and 47.7 bar. researchgate.net

The interaction between the gas molecules and the MOF framework governs the adsorption capacity. CO₂, with its significant quadrupole moment, often shows strong interactions with the open metal sites and the framework itself, leading to high uptake. researchgate.net Similarly, unsaturated hydrocarbons like acetylene (B1199291) (C₂H₂) can exhibit strong affinity due to interactions with the metal centers. researchgate.net The modification of MOFs with functional groups, such as amines, can further enhance CO₂ adsorption capacity by introducing basic sites that have a strong affinity for the acidic CO₂ molecules. nih.govresearchgate.net

Below is a data table summarizing the adsorption capacities of various copper-based MOFs for different small molecules, illustrating the potential of this class of materials.

| MOF System | Gas Molecule | Temperature (K) | Pressure | Adsorption Capacity | Reference |

|---|---|---|---|---|---|

| Copper(II) dicarboxylate (fumarate) | CO₂ | 303.15 | 47.7 bar | 10.4 mmol/g | researchgate.net |

| Copper(II) dicarboxylate (fumarate) | CH₄ | 303.15 | 47.7 bar | 5.2 mmol/g | researchgate.net |

| Microporous Cu-MOF (Cu-1) | CO₂ | 273 | ~1 bar | 180 cm³/g | researchgate.net |

| Microporous Cu-MOF (Cu-1) | C₂H₂ | 273 | ~1 bar | 113 cm³/g | researchgate.net |

| Amine-modified Zr-fumarate MOF | CO₂ | 303.15 | ~1 bar | 86 mg/g | nih.gov |

Gas Separation Selectivity and Mechanisms

The tailored pore structures of this compound MOFs enable them to act as molecular sieves for separating gas mixtures. rsc.org The separation performance is determined by both the solubility and diffusivity of gas molecules within the MOF's pores. mdpi.com

Several mechanisms contribute to the selective separation of gases:

Equilibrium-based separation : This relies on the differences in adsorption affinity between various gas molecules and the MOF's internal surface. For instance, MOFs with open metal sites often show a higher affinity for CO₂ over CH₄ or nitrogen (N₂) due to stronger electrostatic interactions. nih.govrsc.org A this compound MOF demonstrated a six-fold selectivity for CO₂ over CH₄ at near-ambient pressure. researchgate.net

Kinetic separation : This mechanism separates gases based on their different diffusion rates through the MOF's pores. If the pore apertures are close to the kinetic diameter of the gas molecules, the smaller molecule will diffuse much faster than the larger one. rsc.org

Molecular sieving : In this case, the pore size of the MOF is engineered to be large enough to allow smaller gas molecules to pass through while completely blocking larger ones. rsc.orgresearchgate.net

The Ideal Adsorbed Solution Theory (IAST) is often used to predict the separation selectivity of a MOF for a gas mixture based on pure-component adsorption data. nih.gov For example, a thermally stable copper MOF showed IAST selectivity values of 2 for C₂H₂/C₂H₄, 9 for CO₂/CH₄, and 22 for CO₂/N₂ at 298 K, highlighting its potential for various industrial gas separations. researchgate.net

Framework Stability Under Adsorption Conditions

The practical application of MOFs in gas adsorption and separation hinges on their structural stability under operational conditions, which may include exposure to moisture, acidic gases, and varying temperatures. mit.eduresearchgate.net The stability of a MOF is largely determined by the strength of the metal-ligand coordination bonds. mit.eduresearchgate.net

This compound MOFs, like other copper carboxylate frameworks, can be susceptible to degradation in the presence of water, as water molecules can compete with the carboxylate linkers for coordination to the copper centers, potentially leading to framework collapse. researchgate.netmit.edu However, strategies exist to enhance stability. Creating hydrophobic pore environments by functionalizing the organic linkers can prevent water molecules from reaching and attacking the coordination bonds. mdpi.com Framework interpenetration can also bolster crystal stability. nih.govresearchgate.net Some copper-based MOFs have demonstrated excellent thermal and chemical stability, remaining intact in a wide pH range (e.g., 2-13) and at elevated temperatures (e.g., 260 °C in air). researchgate.net Assessing the stability of the framework after multiple cycles of gas adsorption and desorption is crucial for evaluating its potential for long-term industrial use. mdpi.com

Catalytic Applications of this compound Systems

Beyond gas separation, copper-based MOFs, including those derived from this compound, are investigated for their catalytic properties. nih.govacs.org The well-defined and tunable structures of MOFs, featuring accessible metal sites and high surface areas, make them attractive as heterogeneous catalysts. nih.govacs.org The activation of these materials, often by removing coordinated solvent molecules to expose the metal centers, is a critical step for their use in catalysis. nih.govacs.org

Electrocatalytic Carbon Dioxide Reduction to Hydrocarbons and Oxygenates

The electrochemical reduction of carbon dioxide (CO₂RR) into valuable fuels and chemical feedstocks is a key technology for a sustainable carbon cycle. nih.govsciopen.com Copper-based materials are unique in their ability to catalyze the conversion of CO₂ into multi-carbon (C₂+) products like ethylene (B1197577) and ethanol (B145695). nih.govsciopen.com

Copper MOFs have emerged as promising electrocatalysts for CO₂RR. sciopen.com They can act as well-defined precursors that, under reductive potentials, transform into highly active copper nanoparticles. nih.gov The porous MOF structure can facilitate the diffusion of CO₂ to the active sites. Research has shown that a copper-based MOF can selectively reduce CO₂. sciopen.com While specific studies focusing solely on this compound are emerging, the principles derived from related copper MOFs are applicable. The catalytic process involves the adsorption of CO₂ onto the copper active sites, followed by a series of proton- and electron-transfer steps to form various products. The selectivity towards hydrocarbons (like methane and ethylene) versus oxygenates (like ethanol and acetic acid) can be influenced by factors such as the catalyst's morphology, the local pH, and the nature of the electrolyte. nih.govnih.gov For instance, one study on a Cu-based MOF reported the selective electrochemical reduction of CO₂ to hydrocarbons. sciopen.com The ultimate goal is to design catalysts that can produce a specific high-value C₂+ product with high efficiency and stability. nih.gov

Oxidation Catalysis (e.g., Aerobic Alcohol Oxidation)

Copper(II) complexes, including those with carboxylate ligands like fumarate, are significant catalysts in the field of organic synthesis, particularly for oxidation reactions. The aerobic oxidation of alcohols to aldehydes, ketones, or carboxylic acids is a fundamentally important transformation in the chemical industry. rsc.orgmdpi.com The use of molecular oxygen (O₂) as the primary oxidant is highly desirable due to its low cost and the formation of environmentally benign byproducts like water. mdpi.com

This compound-based systems can serve as effective catalysts for these transformations, often in conjunction with other reagents like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). In these catalytic systems, the copper center plays a crucial role in activating the molecular oxygen. mdpi.com The general mechanism involves the coordination of the alcohol to the copper(II) center, followed by a dehydrogenation step. The catalytic cycle often involves changes in the oxidation state of the copper ion. While many copper-catalyzed systems require additives or complex organic ligands, research into robust inorganic-ligand supported copper catalysts demonstrates the potential for simplified and more stable systems. rsc.org For instance, an inorganic-ligand supported copper catalyst, (NH₄)₄[CuMo₆O₁₈(OH)₆], has shown excellent selectivity and activity for the aerobic oxidation of a wide range of alcohols without the need for nitroxyl (B88944) radicals. rsc.org

The efficiency of these reactions is influenced by various factors, including the solvent, temperature, and the specific nature of the copper complex. Research has shown that for some copper-based catalysts, the reaction temperature is critical; higher temperatures can decrease aldehyde yields, possibly due to the reduced solubility of dioxygen in the reaction medium. mdpi.com The development of copper-catalyzed systems that efficiently convert primary alcohols into carboxylic acids using aerobic conditions has also been achieved, highlighting the versatility of these catalysts. rsc.org

Table 1: Performance of a Copper(II) Catalyst in Aerobic Oxidation of Benzyl Alcohol

| Catalyst System | Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|---|

| [Cu(4'-Xtpy)Cl₂] / TEMPO | Benzyl Alcohol | Benzaldehyde | >99 | O₂, Alkaline aq. solution, 70°C |

Biomimetic Catalytic Activity (Peroxidase and Laccase Mimicry)

Copper(II) complexes are extensively studied for their ability to mimic the catalytic activity of copper-containing enzymes. This field of biomimetic catalysis seeks to replicate the function of natural enzymes with smaller, more robust synthetic molecules. This compound and related complexes can exhibit activities that mimic enzymes such as peroxidases and laccases.

Peroxidases are enzymes that catalyze the oxidation of a substrate by hydrogen peroxide (H₂O₂). Copper ions (Cu²⁺) themselves have been shown to possess intrinsic peroxidase-like activity, capable of catalyzing the H₂O₂-mediated oxidation of common peroxidase substrates, resulting in a color change. nih.gov This catalytic ability is stable and can be harnessed in various applications. Copper-based nanozymes, in particular, are emerging as cost-effective and stable mimics of natural peroxidases. nih.gov

Laccases and catechol oxidases are copper-containing enzymes that catalyze the oxidation of phenols and catechols. Synthetic copper(II) complexes have been designed to model the activity of these enzymes. For example, certain copper(II) ferrocenecarboxylate complexes with nitrogen-donor ligands have demonstrated the ability to catalyze the oxidation of 3,5-di-tert-butyl catechol (DTBC), mimicking catechol oxidase activity. birzeit.edu Similarly, other copper complexes have been investigated as biomimetic catalysts for the oxidation of various o-diphenols to o-quinones. researchgate.net The catalytic efficiency of these mimics is often dependent on the coordination environment of the copper(II) ion, which influences its redox potential and ability to interact with substrates.

Olefin Cyclopropanation by Carbene Transfer

The synthesis of cyclopropanes is a crucial reaction in organic chemistry, as the cyclopropyl (B3062369) group is a key structural motif in many natural products and pharmaceuticals. nih.gov One of the most powerful methods for cyclopropane (B1198618) synthesis is the transition metal-catalyzed cyclopropanation of olefins via carbene transfer. caltech.edunih.gov Copper complexes are among the most effective catalysts for this transformation.

The reaction involves the generation of a metal-carbene intermediate from a diazo compound precursor. This highly reactive intermediate then transfers the carbene group to an olefin, forming the cyclopropane ring in a concerted or stepwise fashion. youtube.com While this reaction is not known to have a biological counterpart, researchers have successfully engineered enzymes like cytochrome P450 to catalyze this transformation, highlighting the power of metalloenzyme-inspired catalysis. caltech.edunih.gov

In synthetic chemistry, copper(II) precursors are often used, which can be reduced in situ to the active copper(I) species that forms the key copper-carbene intermediate. The ligand environment around the copper center is critical for controlling the stereoselectivity and diastereoselectivity of the reaction. The mechanism can proceed through a concerted pathway, where the new C-C bonds are formed simultaneously, or a stepwise radical process, depending on the substrate and catalyst system. youtube.comresearchgate.net

Mechanistic Studies of Catalytic Cycles (e.g., Cu(I)-Carbene Intermediates)

Understanding the mechanistic pathways of copper-catalyzed reactions is essential for improving catalyst design and reaction efficiency. For many copper-catalyzed transformations, including cyclopropanation and aziridination, the catalytic cycle is believed to involve transitions between Cu(I) and Cu(III) oxidation states. cmu.edu

In the case of carbene transfer reactions, the cycle typically begins with the reaction of a copper(I) catalyst with a diazo compound. This step leads to the extrusion of dinitrogen (N₂) and the formation of a key electrophilic copper(I)-carbene intermediate. rsc.org This intermediate is the active species that reacts with the olefin. Computational studies have supported the formation of these copper(I)-carbenes as crucial intermediates in reactions like the [3+2]-cyclization of pyridine (B92270) derivatives with alkenyldiazoacetates. rsc.org

While Cu(II) salts like this compound can be used as pre-catalysts, mechanistic evidence often suggests that they are reduced to Cu(I) under the reaction conditions to enter the primary catalytic cycle. cmu.edu However, alternative pathways involving Cu(II) intermediates have also been considered, such as those involving radical species. nih.gov The specific mechanism can be complex and is influenced by the ligands, substrate, and reaction conditions. Kinetic studies and computational modeling are vital tools for elucidating these intricate catalytic cycles. cmu.edumit.edu

Magnetic Properties of this compound Complexes

The magnetic properties of copper(II) complexes are of significant interest due to the d⁹ electronic configuration of the Cu²⁺ ion, which results in one unpaired electron and a spin of S = 1/2. srce.hr This configuration makes copper(II) compounds paramagnetic and suitable for studying magnetic exchange interactions between metal centers. In polynuclear complexes, such as those formed with bridging ligands like fumarate, the individual copper(II) centers can interact magnetically, leading to more complex magnetic behaviors. srce.hr

The nature and magnitude of the magnetic coupling between copper(II) ions are highly dependent on the structural details of the complex, including the distance between the metal ions and the geometry of the bridging ligand. The fumarate ligand, being a dicarboxylate, can bridge two or more copper centers, creating extended one-, two-, or three-dimensional networks. This bridging facilitates magnetic exchange interactions, which can be either ferromagnetic or antiferromagnetic.

Ferromagnetic and Antiferromagnetic Interactions

In polynuclear copper(II) complexes, the magnetic moments of adjacent metal centers can align either parallel or antiparallel to each other.

Temperature-Dependent Magnetic Susceptibility Studies

Measuring the magnetic susceptibility (χ) of a material as a function of temperature (T) is a primary method for investigating magnetic interactions. The product of molar magnetic susceptibility and temperature (χT) is often plotted against temperature to analyze the data.

For a simple paramagnetic system with no magnetic interactions, the χT value should remain constant as the temperature changes, following the Curie Law. However, in complexes like this compound where exchange interactions are present, the χT vs. T plot shows characteristic deviations:

For ferromagnetically coupled systems, the χT value increases as the temperature is lowered, reaching a maximum before potentially decreasing at very low temperatures due to other effects like zero-field splitting or inter-chain antiferromagnetic interactions. mdpi.com A positive Weiss constant (Θ) obtained from fitting the data to the Curie-Weiss law (χ = C / (T - Θ)) is also an indicator of dominant ferromagnetic interactions. mdpi.com

Studies on various bridged copper(II) complexes have demonstrated these behaviors clearly. For example, a fumarate-bridged 1-D polymer of Cu(II) was reported to exhibit dominant ferromagnetic interactions. scilit.com Conversely, other dinuclear copper(II) complexes show strong antiferromagnetic coupling, with χT values dropping significantly upon cooling. researchgate.net

Table 2: Magnetic Parameters for Representative Copper(II) Complexes

| Complex Type | Interaction Type | J (cm⁻¹) | g-factor | Weiss Constant (Θ) (K) |

|---|---|---|---|---|

| Dinuclear Cu(II) Dimer researchgate.net | Antiferromagnetic | -284 | 2.284 | N/A |

| 1D Chain-like Cu(II) Polymer mdpi.com | Ferromagnetic | +44.29 | 2.27 | +21.86 |

| Dinuclear Cu(II) Oxamate rsc.org | Ferromagnetic | +0.829 | 2.101 | N/A |

| 1D Chain Cu(II) Oxalate mdpi.com | Antiferromagnetic | -0.42 | ~2.1 | N/A |

Biological Interaction Mechanisms of Copper Ii Fumarate in Vitro and Theoretical

DNA Interaction Studies

Copper(II) complexes are known to interact with DNA through various mechanisms, ultimately leading to the damage and cleavage of the nucleic acid. These interactions can be broadly categorized into cleavage mechanisms and non-covalent binding modes.

The primary mechanism by which many copper(II) complexes induce DNA damage is through cleavage of the phosphodiester backbone. This can occur via two principal pathways: oxidative and hydrolytic cleavage.

Oxidative Cleavage: This is the most common cleavage pathway for redox-active metal complexes like those of copper(II). The process is initiated by the reduction of Cu(II) to Cu(I), often facilitated by endogenous reducing agents. The resulting Cu(I) can then react with molecular oxygen to produce reactive oxygen species (ROS). mdpi.com These ROS, particularly hydroxyl radicals (•OH), are highly reactive and can abstract hydrogen atoms from the deoxyribose sugar of the DNA backbone, leading to strand scission. mdpi.comnih.gov The generation of ROS is a hallmark of the DNA cleavage mechanism for many copper complexes. nih.gov Some copper compounds have been shown to cause both single- and double-strand DNA breaks through this oxidative pathway. nih.govjohnshopkins.edu

Hydrolytic Cleavage: While less common for copper complexes compared to oxidative cleavage, hydrolytic cleavage is another possible mechanism. This pathway involves the direct catalytic hydrolysis of the phosphodiester bond by the copper(II) complex, which acts as a Lewis acid to activate the phosphate group towards nucleophilic attack by a water molecule or a coordinated hydroxide ion. mdpi.com This mechanism is often observed in multinuclear copper complexes where the metal centers can cooperate to facilitate the hydrolysis. mdpi.com While both oxidative and hydrolytic pathways are known for copper complexes, the specific mechanism for Copper(II) fumarate (B1241708) would depend on its specific coordination environment and redox potential.

The generation of Reactive Oxygen Species (ROS) is central to the oxidative DNA cleavage activity of many copper(II) complexes. Copper ions are known to increase the generation of ROS, which can subsequently damage biomolecules like DNA and proteins. nih.gov The process often involves a Fenton-like reaction where Cu(I) reacts with hydrogen peroxide (H₂O₂) to produce highly damaging hydroxyl radicals (•OH). researchgate.net

The key ROS involved in copper-mediated DNA damage include:

Superoxide radicals (O₂⁻•): Formed from the reaction of Cu(I) with molecular oxygen.

Hydrogen peroxide (H₂O₂): Can be generated from the dismutation of superoxide radicals.

Hydroxyl radicals (•OH): Considered the most damaging ROS, capable of causing strand breaks and base modifications. mdpi.comnih.gov

The presence of biological reductants can enhance the generation of these reactive species and, consequently, the DNA cleavage activity of copper complexes. researchgate.net Studies have confirmed the generation of hydroxyl radicals from the reaction of Cu(II) complexes with biological reductants, leading to DNA strand scission. nih.govjohnshopkins.edu

Besides covalent-like damage through cleavage, copper(II) complexes can interact with DNA through non-covalent binding modes. These interactions are crucial for positioning the complex in close proximity to the DNA, which can be a prerequisite for efficient cleavage. The primary non-covalent binding modes include:

Intercalation: This involves the insertion of a planar aromatic ligand of the copper complex between the base pairs of the DNA double helix. nih.govnih.govnih.gov This mode of binding can cause significant distortion of the DNA structure and is often associated with strong binding affinities. nih.gov

Groove Binding: The copper complex binds to the major or minor groove of the DNA. This interaction is typically driven by hydrogen bonding, van der Waals forces, and electrostatic interactions between the complex and the DNA grooves. mdpi.comnih.gov Molecular docking studies are often employed to predict whether a complex favors the major or minor groove. nih.govresearchgate.net

Electrostatic Binding: This involves the electrostatic attraction between the positively charged copper complex and the negatively charged phosphate backbone of DNA. mdpi.com

The specific binding mode of a copper complex is largely determined by the nature of its ligands. For Copper(II) fumarate, the fumarate ligand itself is not a planar aromatic system typically associated with intercalation. Therefore, it is more likely that its interaction with DNA, if any, would be dominated by electrostatic or groove binding, or that the coordination sphere of the copper ion would need to be suitable for direct interaction with the DNA backbone or bases.

Biomacromolecular Interactions

Beyond DNA, copper(II) complexes can also interact with other important biomacromolecules, most notably proteins. Serum albumins are primary targets for such interactions in the bloodstream.

Serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA), are the most abundant proteins in the blood plasma and are known to bind and transport a wide variety of endogenous and exogenous substances, including metal ions and their complexes. nih.govresearchgate.net The binding of copper(II) complexes to serum albumins can significantly influence their bioavailability, distribution, and metabolism.

The interaction between copper(II) complexes and serum albumins is typically studied using spectroscopic techniques, such as fluorescence quenching, to determine binding constants (Kₐ) and the number of binding sites. nih.gov Human serum albumin has a high-affinity binding site for Cu(II) at its N-terminus. nih.govresearchgate.net The binding affinity of various copper(II) complexes to HSA and BSA has been reported, with binding constants often in the range of 10⁴ to 10⁶ M⁻¹. nih.gov

Below is an example of a data table illustrating the type of binding parameters that are determined in such studies for different copper(II) complexes.

| Complex (Example) | Serum Albumin | Binding Constant (Kₐ) (M⁻¹) | Number of Binding Sites (n) |

| [Cu(L1)(H₂O)] | BSA | 1.2 x 10⁵ | ~1 |

| [Cu(L2)Cl₂] | HSA | 3.5 x 10⁴ | ~1 |

| [Cu(L3)(phen)] | BSA | 8.7 x 10⁵ | ~1 |

| This table presents example data for illustrative purposes and does not represent data for this compound, as such specific data is not readily available in the reviewed literature. |

Molecular Docking: This computational technique is widely used to predict and analyze the interaction between a small molecule, such as a copper complex, and a macromolecular target, like DNA or a protein. researchgate.net Docking simulations can provide insights into the preferred binding site (e.g., major vs. minor groove of DNA), the binding mode, and the binding energy of the interaction. nih.gov For copper complexes, docking studies have been instrumental in corroborating experimental findings on DNA binding modes and in identifying key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex-biomolecule adduct. nih.govresearchgate.net

Enzyme Modulation Studies

This compound and related complexes have been the subject of in vitro and theoretical studies to elucidate their mechanisms of interaction with biologically significant enzymes. Research has primarily focused on their potential to modulate the activity of enzymes involved in drug metabolism and antioxidant defense. These investigations explore the inhibitory effects on cytochromes P450 and the compound's ability to mimic the function of superoxide dismutase.

Inhibition of Drug-Metabolizing Cytochromes P450

A binuclear copper(II) complex featuring a fumarate bridge, specifically Cu2(μ-fu)(pmdien)2(H2O)22, has been investigated for its inhibitory effects on nine principal human liver drug-metabolizing cytochromes P450 (CYP) nih.gov. The study demonstrated that this complex inhibits all tested CYP enzyme activities in a concentration-dependent manner nih.gov.

The inhibitory effects were particularly prominent against the CYP2C8, CYP2D6, and CYP3A4 isoforms, with their activities being reduced to nearly 0% of the control at the highest tested concentration of 50 µmol·L⁻¹ nih.gov. Significant inhibition was also observed for isoforms CYP2C8, CYP2C19, and CYP3A4 nih.gov. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a substance needed to inhibit a given biological process by half, were determined for each of the nine CYP enzymes. These findings suggest a considerable potential for drug-drug interactions if administered with medications metabolized by these enzymes nih.gov.

The mechanism behind the inhibition by copper(II) ions, in general, is believed to involve interference with the electron transfer from NADPH-cytochrome P450 reductase to the P450 enzyme and the induction of dysfunctional conformational changes in both enzymes nih.gov.

Table 1: In Vitro Inhibition of Human Cytochrome P450 Enzymes by a Fumarate-Bridged Copper(II) Complex

| CYP Isoform | IC50 (µmol·L⁻¹) |

| CYP1A2 | 38.35 ± 1.15 |

| CYP2A6 | 35.21 ± 1.11 |

| CYP2B6 | 31.06 ± 1.09 |

| CYP2C8 | 12.51 ± 1.14 |

| CYP2C9 | 24.16 ± 1.21 |

| CYP2C19 | 19.34 ± 1.17 |

| CYP2D6 | 13.79 ± 1.13 |

| CYP2E1 | 41.28 ± 1.10 |

| CYP3A4 | 15.69 ± 1.19 |

This table presents the IC50 values for the inhibition of nine cytochrome P450 isoforms by the complex Cu2(μ-fu)(pmdien)2(H2O)22. Data sourced from in vitro studies using human liver microsomes. nih.gov

Superoxide Dismutase (SOD)-Mimetic Activity

Copper complexes are known for their ability to mimic the catalytic activity of superoxide dismutase (SOD), an essential antioxidant enzyme that catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂) nih.govlibretexts.orgmdpi.comlibretexts.org. This protective mechanism is crucial for mitigating oxidative stress within the body mdpi.com.

The SOD-mimetic activity of copper(II) complexes stems from the ability of the copper ion to cycle between its Cu(II) and Cu(I) oxidation states mdpi.comlibretexts.org. The proposed catalytic cycle involves two main steps:

The Cu(II) center is reduced to Cu(I) by one superoxide radical, which is concomitantly oxidized to O₂ libretexts.orglibretexts.org.

The resulting Cu(I) center is then re-oxidized to Cu(II) by a second superoxide radical, which is reduced to hydrogen peroxide (after protonation) libretexts.orglibretexts.org.

This redox cycling allows the copper complex to catalytically neutralize superoxide radicals mdpi.com. In addition to their SOD-like activity, some copper complexes, including simple salts like CuSO₄, can also act as Fenton-type catalysts, leading to the production of hydroxyl radicals nih.gov. This dual activity highlights the complex role of copper compounds in managing reactive oxygen species. While specific studies on the SOD-mimetic activity of pure this compound were not detailed in the provided search context, the general principles of copper complexes strongly suggest its potential to exhibit such properties.

Future Research Directions and Outlook for Copper Ii Fumarate

Development of Novel Synthetic Strategies for Tailored Structures

The synthesis of copper(II) fumarate-based structures is evolving from conventional methods to more sophisticated and sustainable strategies aimed at precise control over the final architecture. Future research will likely focus on clean, efficient, and targeted synthetic routes.

Sustainable Synthesis: A significant push is toward environmentally friendly methods, such as the room-temperature synthesis of pillared-layer metal-organic frameworks (MOFs) using water and methanol (B129727) instead of harsher solvents like DMF. rsc.org The use of sodium fumarate (B1241708) in place of fumaric acid facilitates these aqueous media syntheses. rsc.org Hydrothermal and solvothermal methods are also being refined to produce materials like columnar copper fumarate with specific enzymatic activities. lookchem.comnih.gov